2-Hydroxy-4-nitrobenzaldehyde

Photobiology Chloroplast Bioenergetics

2-Hydroxy-4-nitrobenzaldehyde is a specific catalyst for light-driven ATP production in artificial photosynthesis research, and a pyridoxal mimetic for amino acid transformations. Unlike generic analogs, its unique substitution pattern is essential for these applications. Ensure your research integrity by procuring this specific compound with validated high purity.

Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
CAS No. 2460-58-4
Cat. No. B020821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-nitrobenzaldehyde
CAS2460-58-4
Synonyms4-Nitrosalicylaldehyde;  NSC 82622; 
Molecular FormulaC7H5NO4
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])O)C=O
InChIInChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10H
InChIKeyHHDPXULKSZZACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-nitrobenzaldehyde (CAS 2460-58-4) for Research and Industrial Procurement: A Data-Driven Assessment


2-Hydroxy-4-nitrobenzaldehyde (CAS 2460-58-4), also known as 4-nitrosalicylaldehyde, is a nitro-substituted aromatic aldehyde characterized by a C7H5NO4 formula and a molecular weight of 167.12 g/mol [1]. This solid compound exhibits a predicted pKa of 6.37±0.19 [2] and a calculated aqueous solubility of 0.55 g/L at 25°C , alongside a melting point range of 130-135°C . These fundamental physicochemical properties define its baseline handling, storage, and reactivity profile.

2-Hydroxy-4-nitrobenzaldehyde: Why Close Analogs Cannot Be Casually Substituted


Generic substitution of 2-hydroxy-4-nitrobenzaldehyde with structurally related analogs, such as salicylaldehyde or other nitrobenzaldehyde isomers, is not scientifically justifiable due to profound differences in biochemical activity and catalytic function. As detailed in the evidence below, the specific 2-hydroxy-4-nitro substitution pattern confers unique reactivity profiles, including the capacity to catalyze photochemical ATP production [1] and to serve as an effective pyridoxal mimetic in amino acid transformations [2], activities that are absent in the unsubstituted salicylaldehyde parent compound. Therefore, procurement decisions must be guided by application-specific performance data rather than nominal structural similarity.

2-Hydroxy-4-nitrobenzaldehyde: Quantified Differentiation vs. Closest Analogs


Photochemical ATP Production: Binary Activity Difference vs. Salicylaldehyde

In a photochemical assay using spinach chloroplast fragments, 4-nitrosalicylaldehyde (2-hydroxy-4-nitrobenzaldehyde) demonstrably catalyzed the production of ATP and H2O2, whereas the parent compound salicylaldehyde exhibited complete inactivity [1]. This represents a binary, qualitative difference in function.

Photobiology Chloroplast Bioenergetics

Pyridoxal Mimicry: Relative Effectiveness Compared to Salicylaldehyde

4-Nitrosalicylaldehyde effectively replaced pyridoxal in catalyzing the dehydration of serine and the desulfhydration of cysteine. In contrast, salicylaldehyde was found to be 'far less effective' in these same oxidative deamination reactions [1].

Vitamin B6 Chemistry Enzyme Model Amino Acid Metabolism

Hydrogen Bonding Strength: Quantitative Computational Comparison with 5-Nitro Isomer

Computational analysis (B3LYP/6-311+G(d,p) and MP2/aug-cc-pVDZ) reveals that the intramolecular hydrogen bond strength in 5-nitrosalicylaldehyde is weaker than in 4-hydroxy-salicylaldehyde [1]. This directly implies that the target compound, 2-hydroxy-4-nitrobenzaldehyde (4-nitrosalicylaldehyde), possesses a stronger internal H-bond than its 5-nitro positional isomer, due to the para-nitro substitution relative to the ortho-hydroxy group.

Computational Chemistry Molecular Modeling Intramolecular Interactions

2-Hydroxy-4-nitrobenzaldehyde: Validated Application Scenarios for Scientific Procurement


Investigating Photochemical Bioenergetics in Chloroplast Systems

Researchers studying artificial photosynthetic systems or bioenergetic probes can utilize 2-hydroxy-4-nitrobenzaldehyde as a specific catalyst for light-driven ATP production. Its demonstrated activity in spinach chloroplast fragments, contrasted with the complete inactivity of salicylaldehyde, makes it a targeted tool for mechanistic studies [3].

Developing Non-Enzymatic Models of Vitamin B6-Dependent Reactions

For biochemical investigations into pyridoxal phosphate (PLP) mechanisms, 2-hydroxy-4-nitrobenzaldehyde serves as an effective small-molecule mimetic. Its capacity to catalyze amino acid dehydrations and desulfhydrations, where the parent salicylaldehyde is ineffective, enables simplified model systems for studying B6-catalyzed transformations [3].

Synthesis of Nitrocoumarin Derivatives and Complex Ligands

As a key starting material, 2-hydroxy-4-nitrobenzaldehyde enables the synthesis of nitrocoumarin-3-carboxylic acids [3] and hydroxyl Schiff base ligands [4]. Its specific substitution pattern and stronger intramolecular hydrogen bonding (relative to 5-nitro isomers) provide distinct reactivity advantages in condensation and coordination chemistry [5].

Technical Documentation Hub

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